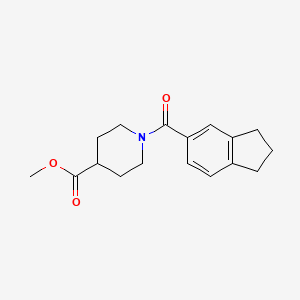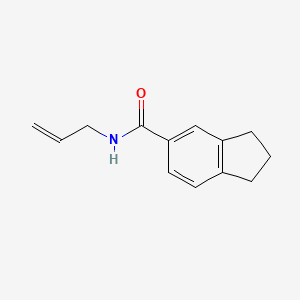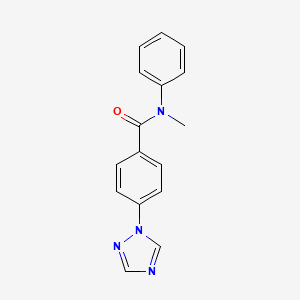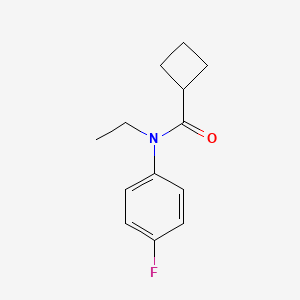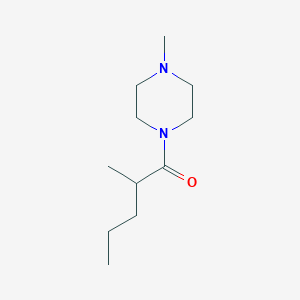
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one, also known as 4'-Methyl-α-Pyrrolidinohexiophenone (4-MPH) is a stimulant drug that belongs to the cathinone class. It is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. The compound is structurally related to other cathinones such as MDPV and a-PVP, which are known to have stimulant effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one is similar to other cathinones. The compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels results in stimulant effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one are similar to other cathinones. The compound has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one in lab experiments include its potency, selectivity, and stability. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound in lab experiments include its potential for abuse, lack of long-term safety data, and the need for caution when handling the compound due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one. One direction is to investigate its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another direction is to study its long-term effects on the brain and body, as well as its potential for addiction and abuse. Additionally, further research is needed to understand the structure-activity relationship of cathinones and their effects on the central nervous system.
Synthesemethoden
The synthesis method of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one involves the reaction of 4-methylpiperazine with 2-bromo-1-phenylpentan-1-one in the presence of a base. The reaction results in the formation of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one as a white crystalline powder. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one has potential applications in scientific research. The compound has been used as a reference standard in analytical chemistry to identify and quantify cathinones in forensic samples. It has also been used in pharmacological studies to investigate the effects of cathinones on the central nervous system. The compound has been found to have similar effects to other cathinones, such as increasing the release of dopamine, norepinephrine, and serotonin in the brain.
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-5-10(2)11(14)13-8-6-12(3)7-9-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDUICCOGJWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

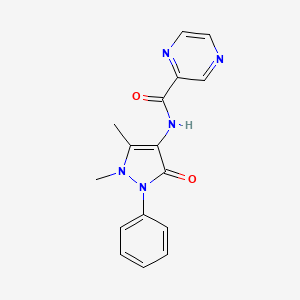
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)


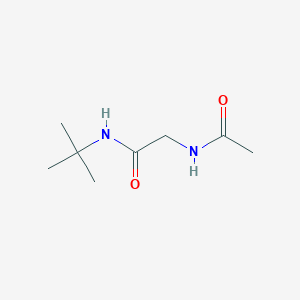
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
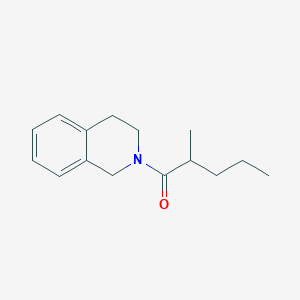
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
